molecular formula C9H7N3O4 B12922126 3-(4-Nitrophenyl)imidazolidine-2,4-dione CAS No. 62101-57-9

3-(4-Nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B12922126
CAS No.: 62101-57-9
M. Wt: 221.17 g/mol
InChI Key: NXSDVXXMFNZITI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4 It is a derivative of imidazolidine-2,4-dione, featuring a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrophenyl)imidazolidine-2,4-dione
  • 3-(2-Nitrophenyl)imidazolidine-2,4-dione
  • 5,5-Diphenylimidazolidine-2,4-dione

Uniqueness

3-(4-Nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior .

Properties

CAS No.

62101-57-9

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

3-(4-nitrophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14)

InChI Key

NXSDVXXMFNZITI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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